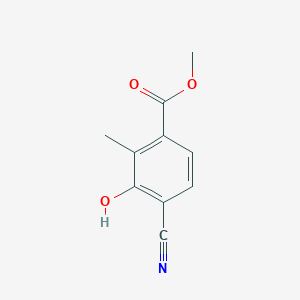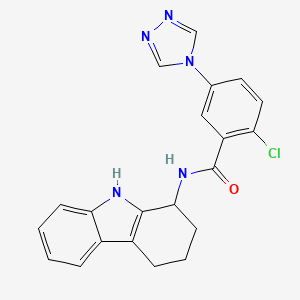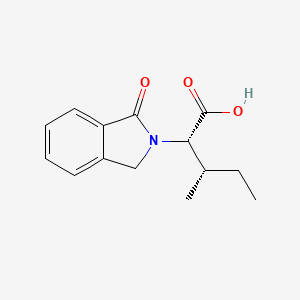
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure that includes a phthalimide moiety, which is known for its stability and reactivity. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the formation of the phthalimide ring followed by the introduction of the chiral centers. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to various chiral reagents and catalysts to introduce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemical effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid exerts its effects involves interactions with various molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chiral centers play a crucial role in determining the specificity and strength of these interactions.
類似化合物との比較
Similar Compounds
(2R,3R)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid: This is the enantiomer of the compound and has different stereochemical properties.
Phthalimide derivatives: Compounds with similar phthalimide structures but different substituents can have varying reactivity and applications.
Uniqueness
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific stereochemistry and the presence of the phthalimide moiety. This combination of features makes it particularly valuable for applications requiring precise stereochemical control and stability.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(2S,3S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1 |
InChIキー |
SDNDNHOVHJTJPB-CABZTGNLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
正規SMILES |
CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
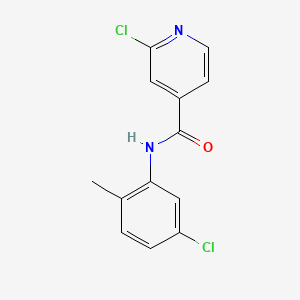
![1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282745.png)
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
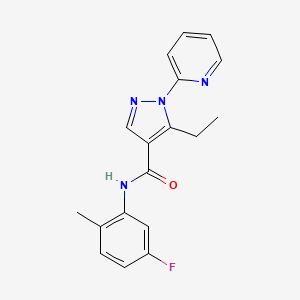
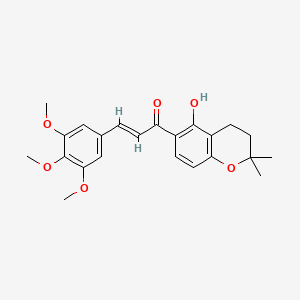

![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
